1-环己烯基苯基酮

描述

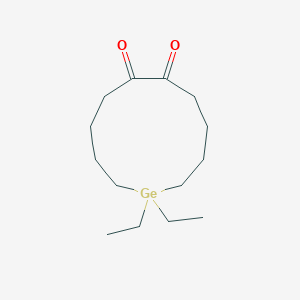

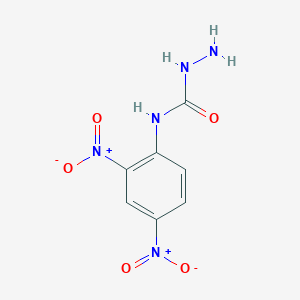

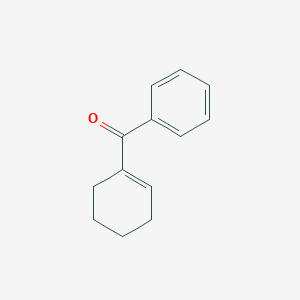

1-Cyclohexenyl phenyl ketone (1-CHPK) is an organic compound that has been studied for its potential uses in various scientific applications. It is a highly reactive compound, and is classified as a ketone. 1-CHPK has been studied for its potential applications in the synthesis of other compounds, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for laboratory experiments.

科学研究应用

紫外线固化技术中的光引发剂

1-环己烯基苯基酮: 用作紫外线辐射固化技术中的光引发剂。 这些技术在印刷、包装、涂料、家具、地板和粘合剂等行业都有应用 。该化合物在紫外线照射下引发聚合的能力使其成为制造快干耐用涂层的宝贵材料。

交联聚合物研究

该酮已被用于研究热和水热条件下交联的环己基苯基化合物 。这种研究对于理解聚合物在各种环境压力下的稳定性和性能至关重要。

光毒性研究

研究人员使用1-环己烯基苯基酮来检查苯甲酮分子中分子变化对光毒性行为的影响 。这对于开发更安全更有效的防晒霜和其他提供紫外线防护的产品具有重要意义。

有机合成中间体

该化合物用作各种有机分子的合成中间体。 其结构在创建用于制药、香料和生物活性物质的复杂化合物中起着关键作用 .

钯催化反应

在催化领域,1-环己烯基苯基酮参与钯催化方案合成α,β-不饱和酮。 这些反应对于生产具有多种应用的化合物至关重要,包括天然产物衍生物 .

光溶血研究

该酮在暴露于富含紫外线A的辐射后,会在人类红细胞中诱导光溶血 。这种应用对于理解血液制品的稳定性非常重要,并且可能对血液储存和输血医学产生影响。

作用机制

Target of Action

1-Cyclohexenyl phenyl ketone, also known as phenyl cyclohexyl ketone, is a complex organic compound with the molecular formula C13H16O

Mode of Action

It is known that the compound can be synthesized via a pd-catalyzed protocol . This involves the carbonylation of vinyl triflates and nonaflates . The process is highly chemoselective and results in the formation of α,β-unsaturated ketones .

Biochemical Pathways

The compound is known to be involved in the synthesis of α,β-unsaturated ketones . These ketones are valuable intermediates in organic synthesis and have various applications in the production of pharmaceuticals, polymers, flavors, and biologically or optically important molecules .

Result of Action

It is known that the compound can induce photohaemolysis after exposure to ultraviolet a-rich irradiation in human erythrocytes .

Action Environment

It is known that the compound is a solid at room temperature

安全和危害

未来方向

生化分析

Biochemical Properties

They can act as substrates for enzymes such as dehydrogenases and decarboxylases

Cellular Effects

The cellular effects of 1-Cyclohexenyl phenyl ketone are currently unknown. Ketones can influence cell function in various ways. For instance, they can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that ketones can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of different dosages of 1-Cyclohexenyl phenyl ketone in animal models have not been studied. Such studies could provide valuable information about any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Ketones are involved in various metabolic pathways, interacting with enzymes and cofactors

属性

IUPAC Name |

cyclohexen-1-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-9H,2,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXUKSMUKHKIGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40290221 | |

| Record name | 1-Cyclohexenyl phenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17040-65-2 | |

| Record name | 1-Cyclohexenyl phenyl ketone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67398 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Cyclohexenyl phenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the key photochemical reaction observed in 1-cyclohexenyl phenyl ketone?

A1: 1-Cyclohexenyl phenyl ketone undergoes a photochemical reaction known as the photo-Nazarov cyclization. This reaction involves a light-induced 4π electron conrotatory electrocyclic ring closure, leading to the formation of a cyclopentenone ring system. []

Q2: Have any intermediates been observed during the photo-Nazarov cyclization of 1-cyclohexenyl phenyl ketone?

A2: Yes, recent research has successfully identified intermediates formed during the photo-Nazarov cyclization of 1-cyclohexenyl phenyl ketone. [] While the specific intermediates are not detailed in the provided abstracts, their observation provides valuable insight into the mechanism of this photochemical transformation.

Q3: How does the solvent affect the photochemistry of 1-cyclohexenyl phenyl ketone?

A3: The choice of solvent significantly influences the photochemical pathway of 1-cyclohexenyl phenyl ketone. In enol ether solvents, the primary photoproduct can be trapped via a [4+2] cycloaddition reaction, leading to the formation of unique adducts in high yields. [] This highlights the importance of solvent selection in controlling the reactivity and product distribution of this photochemical process.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Silane, triethoxy(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-](/img/structure/B99406.png)